
Oxoruthenium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoruthenium(1+) is a compound that features a ruthenium atom bonded to an oxygen atom, forming a positively charged ion. This compound is part of the broader class of ruthenium-oxo complexes, which are known for their significant roles in various chemical reactions, particularly in oxidation processes. The unique properties of oxoruthenium(1+) make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxoruthenium(1+) typically involves the use of ruthenium precursors such as ruthenium trichloride or ruthenium tetroxide. One common method involves the reaction of these precursors with oxidizing agents in the presence of ligands that stabilize the oxoruthenium complex. For example, the reaction of ruthenium trichloride with sodium periodate in an aqueous solution can yield oxoruthenium(1+).
Industrial Production Methods: Industrial production of oxoruthenium(1+) often involves large-scale oxidation processes using ruthenium-based catalysts. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of oxoruthenium(1+).
Chemical Reactions Analysis
Types of Reactions: Oxoruthenium(1+) is known to undergo various types of chemical reactions, including:
Oxidation: Oxoruthenium(1+) can act as an oxidizing agent, facilitating the oxidation of organic and inorganic substrates.
Reduction: Under certain conditions, oxoruthenium(1+) can be reduced to lower oxidation states of ruthenium.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include sodium periodate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are used to reduce oxoruthenium(1+).
Substitution Reactions: Ligand exchange can be facilitated by the addition of excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce lower-valent ruthenium complexes.
Scientific Research Applications
Oxoruthenium(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various oxidation reactions, including the oxidation of alcohols and alkenes. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology: Oxoruthenium(1+) complexes are studied for their potential use in biological systems, including as probes for studying oxidative stress and as potential therapeutic agents.
Medicine: Research is ongoing into the use of oxoruthenium(1+) complexes in cancer therapy, where they may act as cytotoxic agents that target cancer cells.
Industry: In industrial applications, oxoruthenium(1+) is used in processes such as water treatment and the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which oxoruthenium(1+) exerts its effects involves the transfer of oxygen atoms to substrates, facilitating their oxidation. This process often involves the formation of intermediate species, such as peroxo or superoxo complexes, which are highly reactive and can further react with substrates. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Oxoruthenium(1+) can be compared with other similar compounds, such as:
Oxoruthenium(2+): Another oxidation state of oxoruthenium, which has different reactivity and stability.
Osmium-oxo complexes: These compounds have similar oxidation properties but differ in their reactivity and applications.
Iron-oxo complexes: Widely studied for their role in biological systems, these complexes have different electronic properties compared to oxoruthenium(1+).
Properties
CAS No. |
113110-48-8 |
|---|---|
Molecular Formula |
ORu+ |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
oxoruthenium(1+) |
InChI |
InChI=1S/O.Ru/q;+1 |
InChI Key |
XFBLPIPEFDRLTH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


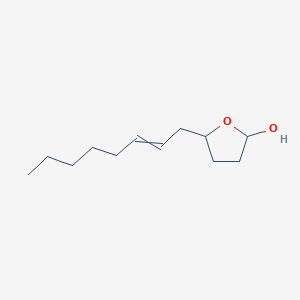
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

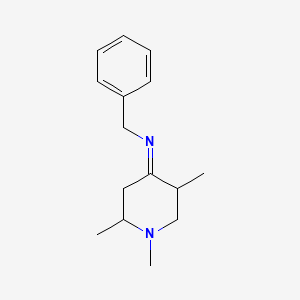
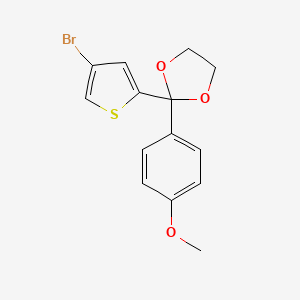
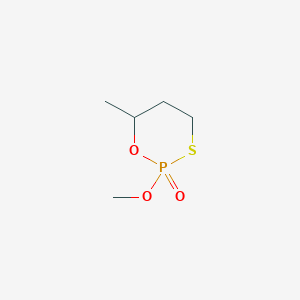


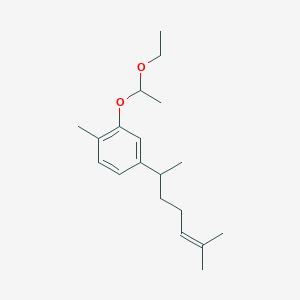
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
